molecular formula C22H18FN3O4S B263183 N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B263183
M. Wt: 439.5 g/mol
InChI Key: RBKZYYXXAJTXPK-UHFFFAOYSA-N
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Description

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide, also known as BIBX1382BS, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been widely studied for its potential applications in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.

Mechanism of Action

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide works by binding to the EGFR and preventing its activation. This in turn inhibits downstream signaling pathways that are involved in cell growth and proliferation. By blocking these pathways, N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide is able to slow or stop the growth of cancer cells.
Biochemical and physiological effects:
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide in lab experiments is its specificity for the EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cell growth and proliferation without the confounding effects of other signaling pathways. However, one limitation of using N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide is its relatively low potency compared to other EGFR inhibitors. This can make it more difficult to achieve the desired level of inhibition in experiments.

Future Directions

There are several potential future directions for research on N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide. One area of interest is the development of more potent analogs of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide that could be used in cancer treatment. Another potential direction is the study of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the neuroprotective effects of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide involves several steps, including the condensation of 2-methoxy-5-fluorobenzenesulfonyl chloride with 3-benzyl-4-oxo-3,4-dihydroquinazoline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. In addition, N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

Molecular Formula

C22H18FN3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

N-(3-benzyl-4-oxoquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C22H18FN3O4S/c1-30-20-10-7-16(23)11-21(20)31(28,29)25-17-8-9-19-18(12-17)22(27)26(14-24-19)13-15-5-3-2-4-6-15/h2-12,14,25H,13H2,1H3

InChI Key

RBKZYYXXAJTXPK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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